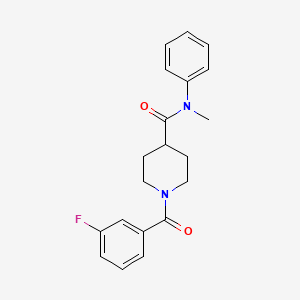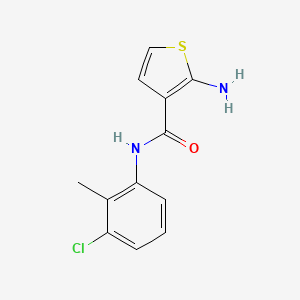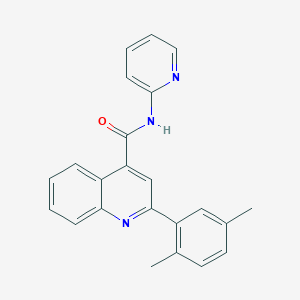
N-(3-chloro-4-fluorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
説明
Synthesis Analysis
The synthesis of compounds related to N-(3-chloro-4-fluorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves various chemical reactions. For instance, Huang Ming-zhi et al. (2005) reported the synthesis of a similar compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the compound's crystal structure via X-ray diffraction (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by complex arrangements and specific conformations. Bin Li et al. (2005) investigated the molecular structures of isomeric compounds, revealing differences in conformations and distances between atoms, which highlight the detailed structural intricacies of these molecules (Bin Li et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving N-(3-chloro-4-fluorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide and its analogs are diverse. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, was optimized, showcasing the compound's importance in pharmaceutical synthesis (Jianqing Zhang et al., 2019).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior and potential applications. The synthesis and photophysical properties of 1,1,4,4-tetracyanobutadienes derived from ynamides bearing fluorophores, which emit in the visible to NIR range, are an example of the advanced studies conducted to explore these aspects (Clotilde Philippe et al., 2022).
Chemical Properties Analysis
Analyzing the chemical properties includes studying the reactivity and interactions of the compound. The novel selectfluor and deoxo-fluor-mediated rearrangements provide insights into the compound's reactivity and potential for creating new molecular structures (Grant R Krow et al., 2004).
科学的研究の応用
Synthesis and Analytical Standards
One research application involves the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs) for use as analytical standards in PCB measurements. This synthesis employs the Suzuki-coupling method, indicating the chemical's potential in creating precise and reliable standards for environmental and chemical analyses (Sott, Hawner, & Johansen, 2008).
Detection of Herbicides in Water
Another application is in the detection and analysis of herbicides and their degradates in natural water, showcasing the compound's role in environmental monitoring and pollution assessment. This involves isolating and identifying dimethenamid and flufenacet herbicides along with their sulfonic and oxanilic acid degradates, using methods compatible with the analysis of a wide range of herbicides (Zimmerman, Schneider, & Thurman, 2002).
Fluorescence and Solvatochromism
Research into solvatochromism of fluorescent diarylethene derivatives demonstrates the compound's utility in developing molecular probes for acquiring physical and chemical information in microstructures. This includes the study of how fluorescent color changes in response to solvent polarity, which can find applications in super-resolution fluorescence imaging of biological cells and materials (Morimoto et al., 2018).
Synthesis of Fluorophores
The compound is also used in the synthesis of novel fluorophores for labeling nucleosides and oligodeoxyribonucleotides, indicating its significance in biochemical research and molecular biology. These fluorophores have been shown to provide good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their potential in enhancing molecular diagnostic techniques (Singh & Singh, 2007).
Monitoring Epoxy Cure
In the field of materials science, the compound finds application in monitoring the polarity change and gelation during the epoxy cure process. This involves measuring the fluorescence spectrum of specific derivatives dissolved in a stoichiometric mixture of epoxy resin components, providing insights into the curing reactions and the chemical structure of the resulting network (Lin & Wang, 1994).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-16-12-13(9-10-17(16)22)23-18(25)8-2-1-5-11-24-19(26)14-6-3-4-7-15(14)20(24)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNVTVHJGPOMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)



![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4628545.png)
![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)